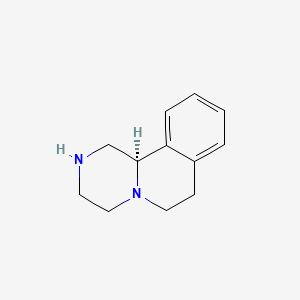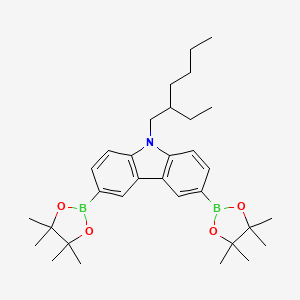
9-(2-Etilhexil)-3,6-bis(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-9H-carbazol
Descripción general
Descripción
9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a useful research compound. Its molecular formula is C32H47B2NO4 and its molecular weight is 531.3. The purity is usually 95%.
BenchChem offers high-quality 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materiales Fotónicos
Este compuesto se utiliza en el desarrollo de copolímeros donador-aceptor para aplicaciones fotónicas. Estos copolímeros exhiben buena estabilidad térmica y a la oxidación y se utilizan en dispositivos emisores de luz (LED) con emisión roja eficiente y bajos voltajes de inicio . La intensa fotoluminiscencia roja (PL) observada tanto en soluciones como en películas indica su potencial para su uso en dispositivos fotónicos avanzados.
Células Solares Orgánicas
El compuesto sirve como bloque de construcción para componentes en células solares orgánicas (OSC). Es particularmente valioso en la síntesis de moléculas pequeñas que contribuyen a la eficiencia de conversión de energía (PCE) de las OSC. El papel del compuesto en las OSC de heterojunción a granel donador-aceptor es crucial para mejorar la PCE .
Polímeros Semiconductores
Como parte de los polímeros semiconductores, este compuesto se estudia ampliamente por su potencial en aplicaciones electrónicas. Se utiliza en polímeros semiconductores que forman la base de dispositivos como transistores de efecto de campo, sensores y dispositivos electrocrómicos .
Electroluminiscencia
Las propiedades electroluminiscentes de este compuesto lo hacen adecuado para su uso en dispositivos que requieren emisión roja. Se utiliza para estudiar la relación entre el peso molecular y las propiedades, lo cual es esencial para diseñar materiales electroluminiscentes eficientes .
Dispositivos Fotovoltaicos
En los dispositivos fotovoltaicos, este compuesto se utiliza para mejorar las propiedades de absorción de luz y transporte de carga. Su papel en el desarrollo de nuevos materiales para dispositivos fotovoltaicos es significativo, contribuyendo a la eficiencia y el rendimiento generales .
Síntesis de Polímeros
El compuesto participa en la síntesis de polímeros con propiedades específicas, como alta estabilidad térmica y resistencia a la oxidación. Estos polímeros se utilizan luego en diversas aplicaciones, incluyendo electrónica flexible .
Mecanismo De Acción
Target of Action
The compound “9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” is a type of donor-acceptor (D-A) copolymer . It is primarily used in the field of photonics and electronic applications . The primary targets of this compound are the electron-donor (D) units and electron-acceptor (A) units .
Mode of Action
This compound interacts with its targets through a process known as Suzuki coupling . This is a type of chemical reaction, where the compound is synthesized in a high-boiling solvent . The interaction results in the formation of copolymers with different electron-donor (D) units .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to photonic and electronic applications . The compound’s interaction with its targets leads to changes in the photophysical, electrochemical, and electroluminescence properties .
Pharmacokinetics
It is known that the compound exhibits very good thermal and oxidation stability . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the compound’s action is the production of intense red photoluminescence (PL) in both solutions and films . The PL efficiencies are higher for certain types of copolymers . The compound’s action also leads to the formation of light-emitting devices with efficient red emission and low onset voltages .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For example, the compound is synthesized in a high-boiling solvent, suggesting that high temperatures may be required for its action . Additionally, the compound’s action can lead to aggregate formation in the solid state, indicating that the physical state of the environment can influence its efficacy .
Propiedades
IUPAC Name |
9-(2-ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47B2NO4/c1-11-13-14-22(12-2)21-35-27-17-15-23(33-36-29(3,4)30(5,6)37-33)19-25(27)26-20-24(16-18-28(26)35)34-38-31(7,8)32(9,10)39-34/h15-20,22H,11-14,21H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIDPIRTFOJNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47B2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737909 | |
| Record name | 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448955-87-1 | |
| Record name | 9-(2-Ethylhexyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


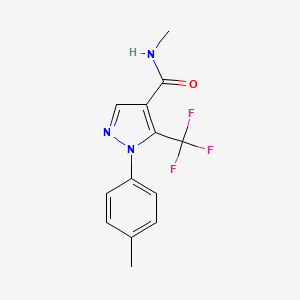
![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)
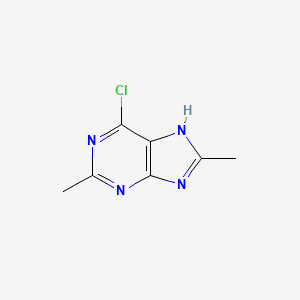
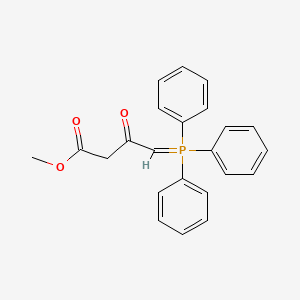
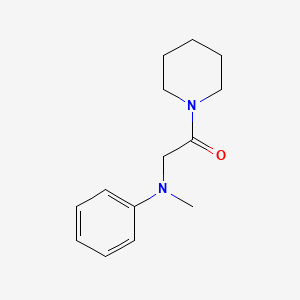
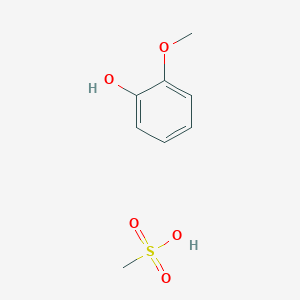



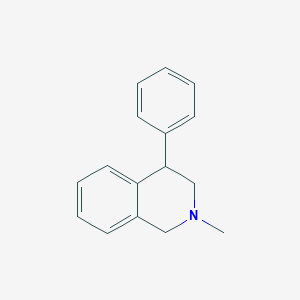
![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1661895.png)
![5-[(E)-benzylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1661896.png)
![8H-Naphtho[2,3-a]phenoselenazine-8,13(14H)-dione, 7-hydroxy-](/img/structure/B1661897.png)
